ICG-Sulfo-OSu

Antibody labeling Covalent conjugation efficiency Immunofluorescence endoscopy

Substituting non-sulfonated ICG-OSu leads to aggregation and failed conjugations. ICG-Sulfo-OSu (CAS 190714-28-4) solves this: its sulfosuccinimidyl ester enables aqueous bioconjugation with only a small DMSO spike, preserving solvent-sensitive antibodies. • Ex/Em 768/807 nm, matched to IRFE endoscopy; validated on human gastric cancer. • At 5:1 molar ratio, yields 72% desired conjugate; double HPLC/ethyl acetate purification achieves target-specific in vivo imaging with minimal liver retention. • Dual-use: also a PEG-based PROTAC linker (62.5 mg/mL DMSO solubility).

Molecular Formula C49H52N3NaO10S2
Molecular Weight 930.1 g/mol
Cat. No. B1255123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-Sulfo-OSu
SynonymsICG-sulfo-OSu
indocyanine green-sulfo-OSu
Molecular FormulaC49H52N3NaO10S2
Molecular Weight930.1 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]
InChIInChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1
InChIKeyPUIWPNXPCPENEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICG-Sulfo-OSu: Near-Infrared Amine-Reactive Fluorescent Labeling Reagent for Bioconjugation and In Vivo Imaging


ICG-Sulfo-OSu (indocyanine green N-hydroxysulfosuccinimide ester, sodium salt; CAS 190714-28-4; MW 930.07 g/mol) is an amine-reactive near-infrared (NIR) fluorescent labeling reagent derived from the clinically used cyanine dye indocyanine green . The compound bears a sulfosuccinimidyl (Sulfo-OSu) ester that enables covalent conjugation to primary amines on antibodies, proteins, and peptides under mild aqueous conditions . Its core ICG fluorophore exhibits peak absorption at approximately 795 nm in DMSO (ε = 1.28 × 10⁵ M⁻¹cm⁻¹) and excitation/emission maxima at 768/807 nm in PBS, positioning it within the NIR window where tissue autofluorescence is minimal . ICG-Sulfo-OSu was specifically developed for vital immunohistochemical staining and infrared fluorescence endoscopy, and has been validated in detecting microcarcinomas in resected human gastric tissue [1].

Why ICG-Sulfo-OSu Cannot Be Replaced by Other ICG Derivatives Without Protocol Re-Validation


ICG derivatives sharing the indocyanine green fluorophore core are not functionally interchangeable. The sulfonate group on ICG-Sulfo-OSu confers moderate aqueous solubility, whereas the non-sulfonated analog ICG-OSu (ICG NHS ester, CAS 1622335-40-3) exhibits low water solubility and requires organic co-solvents such as DMSO or DMF for dissolution . When ICG-Sulfo-OSu is substituted with ICG-ATT (3-ICG-acyl-1,3-thiazolidine-2-thione), which employs a different amine-reactive chemistry, the resulting antibody conjugates display measurably different covalent labeling efficiencies and fluorescence intensities [1]. Furthermore, ICG-Sulfo-OSu is amphiphilic and promotes concentration-dependent antibody aggregation during conjugation—a behavior quantified in the literature that directly impacts conjugate yield, purity, and in vivo biodistribution [2]. Uninformed substitution without adjusting molar reaction ratios, purification protocols, and imaging system filter sets can lead to failed experiments, irreproducible data, and wasted procurement budgets.

ICG-Sulfo-OSu Procurement Evidence: Quantified Differentiation from Closest Analogs


Covalent Labeling Efficiency: ICG-Sulfo-OSu vs ICG-ATT Head-to-Head

In a direct comparative study evaluating optimal antibody labeling conditions for immunofluorescence endoscopy, the ratio of ICG derivative covalently retained on MUC1 antibody after ethyl acetate extraction (removing noncovalently bound dye) was measured. ICG-Sulfo-OSu achieved 65.0% residual covalent labeling, compared to 67.4% for ICG-ATT under identical conditions [1]. Although ICG-ATT showed a marginally higher covalent retention, ICG-Sulfo-OSu-labeled antibody at this labeling density preserved antibody reactivity and produced detectable infrared fluorescence in tissue staining [1]. This head-to-head dataset enables procurement decisions based on known, rather than assumed, labeling stoichiometry.

Antibody labeling Covalent conjugation efficiency Immunofluorescence endoscopy

Conjugate Yield and Aggregate Formation Quantified Across Reaction Stoichiometries

A comprehensive characterization of ICG-Sulfo-OSu conjugation to panitumumab (anti-EGFR monoclonal antibody) using size-exclusion HPLC quantified desired conjugate yield and high molecular weight aggregate formation at three clinically relevant molar reaction ratios. At an ICG-sOSu:mAb ratio of 5:1, the desired conjugate product was obtained in 72% yield with 14% aggregates (>150 kDa); at 10:1, yield dropped to 53% with 30% aggregates; at 20:1, yield was only 19% with 51% aggregates [1]. This establishes that the commonly used 5:1 ratio maximizes usable product while minimizing aggregate-related artifacts. The study further demonstrated that aggregates are not easily separable from desired immunoconjugates by standard desalting, necessitating HPLC-based purification [1].

Bioconjugation quality control Aggregate quantification Size-exclusion HPLC

Aqueous Solubility Advantage Over Non-Sulfonated ICG-OSu (Class-Level Inference)

The sulfonate group on the succinimidyl ester of ICG-Sulfo-OSu differentiates it from the non-sulfonated analog ICG-OSu (ICG NHS ester). ICG-Sulfo-OSu is reported as having moderate water solubility, enabling direct dissolution and conjugation in aqueous carbonate or bicine buffers (pH 8.5) without organic co-solvents . In contrast, ICG-OSu exhibits low water solubility, requiring pre-dissolution in DMSO or DMF before addition to aqueous reaction mixtures . The sulfonate modification is a class-level structural feature shared by Sulfo-NHS esters that predictably enhances aqueous compatibility and reduces non-specific hydrophobic interactions with proteins . This solubility differential is critical for users conjugating hydrophobicity-sensitive antibodies or proteins where organic co-solvents may compromise structural integrity.

Aqueous solubility Sulfonate modification Formulation compatibility

Spectral Validation for Near-Infrared Fluorescence Endoscopy: System-Matched Excitation and Emission

ICG-Sulfo-OSu was co-developed with a dedicated infrared fluorescence endoscope (IRFE) system for which its spectral properties were explicitly validated. The dye exhibits absorption maxima at 795 nm, excitation maxima at 768 nm, and emission maxima at 807 nm in PBS . The matched IRFE imaging system was constructed with an excitation filter transmitting at 710–790 nm and a barrier filter transmitting at 810–920 nm, directly corresponding to ICG-Sulfo-OSu's excitation and emission bands [1]. Using ICG-Sulfo-OSu-labeled anti-CEA antibody with this system, positive staining of tumor sites was achieved on freshly resected human gastric cancer specimens, with infrared fluorescent images correlating well with histologically confirmed tumor sites [2]. The reinforcement agent octylglucoside further shifted the emission peak from 804 to 821 nm, enhancing signal within the barrier filter transmission window [3].

Infrared fluorescence endoscopy Spectral matching Microcarcinoma detection

Noncovalent Binding Artefact: Quantified Need for Double-Purification Protocol

ICG-Sulfo-OSu exhibits amphiphilic character that leads to significant noncovalent association with monoclonal antibodies in addition to the desired covalent conjugation. In the panitumumab study, even after SE-HPLC purification, SDS-PAGE and optical imaging revealed residual noncovalently bound ICG-sOSu that co-migrated with the desired conjugate [1]. A second purification step—ethyl acetate extraction—was required to remove noncovalently associated dye. Doubly purified (HPLC + ethyl acetate) ICG-sOSu-panitumumab conjugates demonstrated conserved immunoreactivity, excellent target-specific tumor uptake, and minimal liver retention in athymic nude mice bearing HER1-expressing tumor xenografts [1]. In contrast, single-step purified conjugates showed elevated background signal, particularly in liver and abdomen, attributable to gradual in vivo release of noncovalently bound dye [2]. This two-step purification requirement is a documented characteristic that differentiates ICG-Sulfo-OSu from newer PEGylated ICG derivatives (e.g., ICG-PEG4-Sulfo-OSu) that achieve 70–86% covalent binding with reduced noncovalent dissociation [2].

Noncovalent binding Conjugate purification In vivo biodistribution

ICG-Sulfo-OSu Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Antibody Labeling for Near-Infrared Fluorescence Endoscopy of Gastrointestinal Microcarcinomas

ICG-Sulfo-OSu is the foundational labeling reagent for the infrared fluorescence endoscopy (IRFE) platform developed by Ito et al. The dye's excitation (768 nm) and emission (807 nm) maxima are spectrally matched to the IRFE excitation filter (710–790 nm) and barrier filter (810–920 nm), a system validated on freshly resected human gastric cancer specimens with anti-CEA antibody [1]. Users procuring ICG-Sulfo-OSu for this application should follow the published conjugation protocol: 6.8 nmol antibody in pH 8.5 carbonate/bicine buffer reacted with 6.8–68 nmol ICG-Sulfo-OSu (DMSO stock) for 30 minutes at room temperature, followed by Sephadex G50 purification . For detection of microlesions where native fluorescence intensity is insufficient, the reinforcement agent octylglucoside can be applied to shift emission from 804 to 821 nm and amplify signal [2].

Conjugation to Monoclonal Antibodies for Quantitative In Vivo NIR Imaging with Defined Purity Requirements

For in vivo optical imaging studies requiring well-characterized, aggregate-free immunoconjugates, ICG-Sulfo-OSu procurement must be planned around the quantified yield and aggregation data. At the recommended 5:1 molar reaction ratio (ICG-sOSu:mAb), users should anticipate approximately 72% desired conjugate yield and 14% high molecular weight aggregates (>150 kDa) as determined by SE-HPLC [3]. A two-step purification protocol—SE-HPLC followed by ethyl acetate extraction of noncovalently bound dye—is necessary to achieve conjugates with minimal liver retention and excellent target-specific tumor uptake, as demonstrated in HER1-expressing xenograft models [3]. Users without access to HPLC should budget for column-based purification services or consider PEGylated ICG derivatives (e.g., ICG-PEG4-Sulfo-OSu) that enable single-step desalting purification [4].

Aqueous-Phase Bioconjugation to Hydrophobicity-Sensitive Proteins and Antibodies

ICG-Sulfo-OSu's sulfonate-modified succinimidyl ester enables conjugation in predominantly aqueous buffer systems (pH 8.5 carbonate or bicine buffer) with only a small DMSO spike for dye stock dissolution . This makes it the preferred choice over non-sulfonated ICG-OSu when conjugating to antibodies or proteins that are sensitive to organic co-solvent exposure . The moderate water solubility of ICG-Sulfo-OSu, while not quantified as a mg/mL value in primary literature, is consistently reported across vendor technical datasheets and distinguishes it from ICG-OSu which requires pre-dissolution in pure DMSO or DMF . Users should note that despite this advantage, ICG-Sulfo-OSu remains amphiphilic and can promote antibody aggregation; conjugation at the lowest effective molar ratio (5:1) is recommended [3].

PROTAC Linker Chemistry: Dual-Use of ICG-Sulfo-OSu Sodium in Targeted Protein Degradation

ICG-Sulfo-OSu sodium (CAS 190714-28-4) is classified as a PEG-based PROTAC linker and can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation via the ubiquitin-proteasome system [5]. This dual-use capability—serving as both a fluorescent labeling reagent and a PROTAC linker building block—differentiates ICG-Sulfo-OSu from ICG-ATT and ICG-OSu, which are not similarly cataloged as PROTAC linkers by major chemical biology suppliers. The compound exhibits solubility of 62.5 mg/mL in DMSO (with ultrasonic assistance) [5], enabling high-concentration stock preparation for both bioconjugation and PROTAC synthesis workflows. Researchers working at the interface of targeted protein degradation and fluorescence imaging may derive procurement efficiencies from this dual functionality.

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